3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines several aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various amines and carboxylic acids for functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Compared to similar compounds, 3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and aromatic rings.
Properties
Molecular Formula |
C28H21N3O3S |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H21N3O3S/c29-25-24-20(18-7-3-1-4-8-18)14-21(19-9-5-2-6-10-19)31-28(24)35-26(25)27(32)30-15-17-11-12-22-23(13-17)34-16-33-22/h1-14H,15-16,29H2,(H,30,32) |
InChI Key |
WSKACLOBTYULDI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N |
Origin of Product |
United States |
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